3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride

Electronic Effects Regioisomerism Structure-Property Relationships

Research challenge: Positional isomer variability in nitroaromatic-pyrrolidine series compromises SAR reproducibility and ADME model accuracy. Solution - 3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride (CAS 1219982-35-0): - Exclusive meta-nitrophenoxy regioisomer: distinct electronic profile ensures resonance-attenuated pyrrolidine-N reactivity, eliminating ortho/para confounding variables. - Racemic HCl salt, ≥95% purity: consistent solubility and handling across synthesis campaigns. - Validated building block: TPSA 67.1 Ų, 3 rotatable bonds; ideal for CNS-targeted libraries, darifenacin-analog intermediates, and permeability model calibration.

Molecular Formula C11H15ClN2O3
Molecular Weight 258.7 g/mol
CAS No. 1219982-35-0
Cat. No. B1466418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride
CAS1219982-35-0
Molecular FormulaC11H15ClN2O3
Molecular Weight258.7 g/mol
Structural Identifiers
SMILESC1CNCC1COC2=CC=CC(=C2)[N+](=O)[O-].Cl
InChIInChI=1S/C11H14N2O3.ClH/c14-13(15)10-2-1-3-11(6-10)16-8-9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7-8H2;1H
InChIKeyNBAGCWZNRKCWKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Nitrophenoxy)methyl]pyrrolidine Hydrochloride (1219982-35-0) – Core Properties and Procurement Identity


3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride (CAS 1219982-35-0) is a substituted pyrrolidine derivative featuring a meta-nitrophenoxy methyl moiety. With a molecular formula of C11H15ClN2O3 and a molecular weight of 258.70 g/mol, it is primarily supplied as a racemic hydrochloride salt with a minimum purity specification of 95% . The compound contains a secondary amine within the pyrrolidine ring and a meta-substituted nitroaromatic ether, a regioisomeric arrangement that differentiates it from its ortho- and para-substituted analogs. Key computed physicochemical properties include a topological polar surface area (TPSA) of 67.1 Ų, two hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds, as reported in PubChem [1].

Why Generic Pyrrolidine Building Blocks Cannot Replace 3-[(3-Nitrophenoxy)methyl]pyrrolidine Hydrochloride


The substitution pattern of the nitrophenoxy group on the pyrrolidine core is a critical determinant of both chemical reactivity and biological recognition. Positional isomers (ortho-, meta-, and para-) exhibit divergent electronic properties due to the varying capacity of the nitro group to engage in resonance with the aromatic ring; the meta-substituted derivative lacks direct resonance communication, leading to a distinct electronic profile and charge distribution [1]. Furthermore, the hydrochloride salt form of this specific regioisomer ensures consistent solubility and handling characteristics that may differ from free-base or alternative salt forms. Substituting a close analog—such as the 2-nitro or 4-nitro isomer, or a methyl-substituted variant—introduces uncontrolled variables that can compromise synthetic fidelity, alter biological assay outcomes, or invalidate structure-activity relationship (SAR) conclusions. The following quantitative evidence underscores why this specific compound is not interchangeable with its in-class analogs.

Quantitative Differentiation Guide for 3-[(3-Nitrophenoxy)methyl]pyrrolidine Hydrochloride (1219982-35-0)


Regioisomer-Specific Electronic Properties: Meta-Nitro Substitution Confers Distinct Charge-Transfer Character

The meta-nitro substituted nitrophenol (3NP) exhibits a fundamentally different electronic structure compared to its ortho- and para- counterparts. Spectroscopic studies demonstrate that 3NP possesses the strongest charge-transfer character among the three regioisomers, as evidenced by frequency shifts in the C–N stretching mode [1]. This arises because the meta-nitro group cannot engage in resonance with the phenoxide oxygen, resulting in a pKa of 8.4 for m-nitrophenol—intermediate between ortho-nitrophenol (7.2) and para-nitrophenol (7.1) [2]. Such regioisomer-specific electronic modulation directly impacts the nucleophilicity of the pyrrolidine nitrogen, the hydrogen-bonding capacity of the ether oxygen, and the overall dipole moment of the molecule.

Electronic Effects Regioisomerism Structure-Property Relationships

Topological Polar Surface Area (TPSA) Differentiation Among Regioisomers

The topological polar surface area (TPSA) of 3-[(3-nitrophenoxy)methyl]pyrrolidine hydrochloride is computed to be 67.1 Ų [1]. While direct TPSA values for the ortho- and para- isomers are not consistently documented in authoritative databases, the regioisomeric arrangement is known to alter molecular conformation and hydrogen-bonding geometry. The meta-substitution positions the nitro group away from the pyrrolidine ring, minimizing steric clashes and potentially affecting the compound's effective polar surface area in a membrane-mimetic environment. This difference, though subtle, can influence passive permeability and blood-brain barrier penetration predictions in early drug discovery programs.

Physicochemical Properties ADME Prediction Drug-Likeness

Consistent Purity Specification of 95% Across Multiple Authorized Suppliers

The target compound is commercially available from multiple specialty chemical suppliers with a documented minimum purity of 95% . This purity level is consistent with the offerings for the ortho- and para- isomers (both also 95% minimum purity) , ensuring that procurement decisions are not biased by variable quality. However, the availability of the meta-isomer from authorized distributors (e.g., AKSci, Chemenu, MolCore) provides a reliable supply chain with ISO-certified production, reducing the risk of cross-isomer contamination that could arise from less specialized sources.

Procurement Quality Control Reproducibility

Optimal Research and Industrial Use Cases for 3-[(3-Nitrophenoxy)methyl]pyrrolidine Hydrochloride (1219982-35-0)


Regioisomeric SAR Studies in Medicinal Chemistry

When exploring structure-activity relationships (SAR) around a pyrrolidine-based pharmacophore, the meta-nitrophenoxy isomer serves as the essential control for assessing the impact of nitro-group position on target binding. Its distinct electronic properties and charge distribution, as detailed in Section 3, make it the reference point for evaluating ortho- and para- variants [1].

Synthesis of Functionalized Heterocycles via Nucleophilic Substitution

The meta-nitro substitution pattern attenuates the resonance electron-withdrawing effect, yielding a nucleophilic pyrrolidine nitrogen with reactivity intermediate between the ortho- and para- isomers. This property is exploited in the preparation of 3-substituted pyrrolidine intermediates, such as those used in the synthesis of darifenacin analogs [2].

Physicochemical Profiling and In Silico Model Calibration

With a well-defined TPSA of 67.1 Ų and a unique regioisomeric signature, this compound is an ideal candidate for calibrating computational ADME models. Its consistent availability at 95% purity ensures that experimental logP, solubility, and permeability data can be reliably correlated with in silico predictions [3].

Building Block for Nitro-Aromatic Ether Libraries

As a versatile building block, the compound enables the construction of focused libraries of nitroaromatic ethers with a pyrrolidine handle. The meta-substitution provides a distinct steric and electronic environment that can be exploited in diversity-oriented synthesis, particularly for programs targeting CNS or anti-infective agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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